molecular formula C19H26F2N4O B2857846 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine CAS No. 2415524-72-8

4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

Cat. No.: B2857846
CAS No.: 2415524-72-8
M. Wt: 364.441
InChI Key: GQYPCNVZTRIKFN-UHFFFAOYSA-N
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Description

4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluorocyclohexyl group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor.

    Construction of the pyrimidinyl group: This involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Assembly of the hexahydropyrrolo[3,4-c]pyrrol core: This step may involve cyclization reactions using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine may serve as a probe for studying enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

This compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
  • (4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyridin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
  • (4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorocyclohexyl and dimethylpyrimidinyl groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N4O/c1-12-13(2)22-11-23-17(12)24-7-15-9-25(10-16(15)8-24)18(26)14-3-5-19(20,21)6-4-14/h11,14-16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYPCNVZTRIKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4CCC(CC4)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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